molecular formula C10H16O4 B13079691 1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

Cat. No.: B13079691
M. Wt: 200.23 g/mol
InChI Key: ISIOSVLRWYHSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol It is characterized by a cycloheptane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid typically involves the esterification of cycloheptane-1,1-dicarboxylic acid. One common method includes the reaction of cycloheptane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Scientific Research Applications

1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling .

Comparison with Similar Compounds

1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid can be compared with similar compounds, such as:

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1-methoxycarbonylcycloheptane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-14-9(13)10(8(11)12)6-4-2-3-5-7-10/h2-7H2,1H3,(H,11,12)

InChI Key

ISIOSVLRWYHSTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.